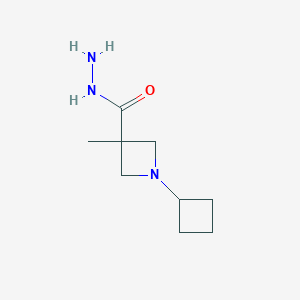
1-Cyclobutyl-3-methylazetidine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-3-methylazetidine-3-carbohydrazide, also known as CBMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in a variety of fields. CBMC is a hydrazide derivative that has been synthesized through a number of different methods, and has been found to have a unique mechanism of action that makes it particularly interesting for research purposes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-Cyclobutyl-3-methylazetidine-3-carbohydrazide is a compound that falls within the broader category of azetidines and carbohydrazides, which are significant in the synthesis and application of various chemical reactions. For instance, the cycloaddition of azides to alkynes, a pivotal synthetic route to 1H-[1,2,3]-triazoles, demonstrates the utility of related structures in producing diversely substituted triazoles in peptide backbones or side chains under copper(I)-catalyzed conditions (Tornøe, Christensen, & Meldal, 2002). Similarly, azetidines like this compound, through cyclization processes, can yield various functional derivatives, underscoring their versatility in organic synthesis (Chen, Sanjiki, Kato, & Ohta, 1967).
Antimicrobial and Antimycobacterial Activities
Compounds structurally related to this compound have shown potential in antimicrobial and antimycobacterial applications. A study synthesizing novel thiourea compounds, including structures incorporating the cyclobutyl motif, reported high activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the potential of such compounds in treating resistant bacterial infections (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007). This suggests that derivatives of this compound could be explored for their antimycobacterial properties.
Antiviral Research
In antiviral research, cyclobutyl-containing compounds have demonstrated efficacy against human immunodeficiency virus (HIV) in vitro. For example, carbocyclic oxetanocin analogs with cyclobutyl groups were found to protect CD4+ cells against HIV-1 infectivity and suppress proviral DNA synthesis, indicating their potential as antiretroviral agents (Hayashi, Norbeck, Rosenbrook, Fine, Matsukura, Plattner, Broder, & Mitsuya, 1990). This points towards the utility of cyclobutyl and azetidine frameworks in developing novel antiviral compounds.
Drug Discovery and Molecular Building Blocks
The 3-((hetera)cyclobutyl)azetidine motif serves as an advanced building block for drug discovery, offering a stretched analogue of piperidine, piperazine, and morpholine. These structures are designed for lead optimization programs, showcasing their significance in medicinal chemistry for enhancing drug properties (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019). This highlights the potential of incorporating this compound derivatives in drug development efforts.
Eigenschaften
IUPAC Name |
1-cyclobutyl-3-methylazetidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-9(8(13)11-10)5-12(6-9)7-3-2-4-7/h7H,2-6,10H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICURFGQULAWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CCC2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methoxyphenyl)methanone](/img/structure/B2725208.png)

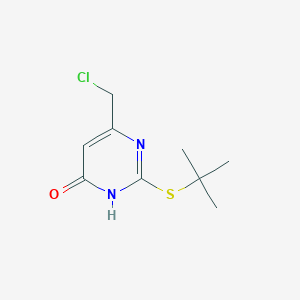
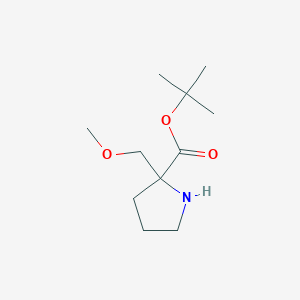
![N-(2,4-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725214.png)
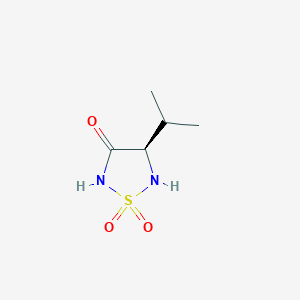
![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2725218.png)
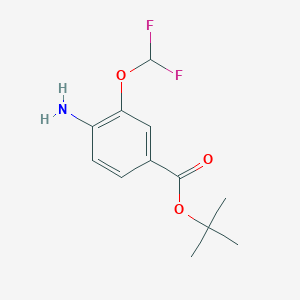
![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)
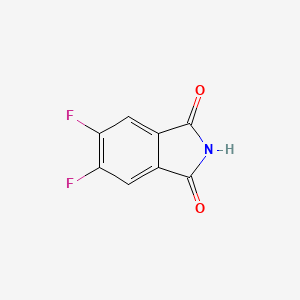
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)
![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide](/img/structure/B2725231.png)